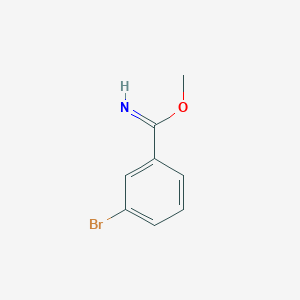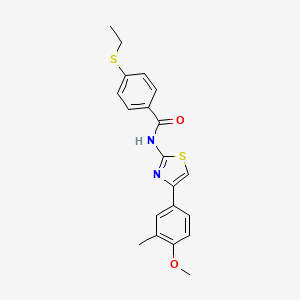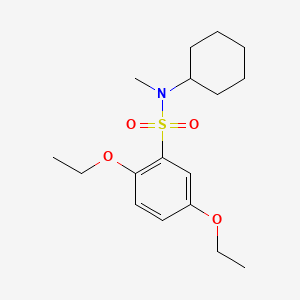![molecular formula C21H16N2OS B2397543 N-[3-(1,3-ベンゾチアゾール-2-イル)フェニル]-3-メチルベンゾアミド CAS No. 312922-44-4](/img/structure/B2397543.png)
N-[3-(1,3-ベンゾチアゾール-2-イル)フェニル]-3-メチルベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science .
科学的研究の応用
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide has a wide range of scientific research applications:
作用機序
Target of Action
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is a benzothiazole derivative . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities . They have shown promising activity against various bacterial strains, including Staphylococcus aureus . Therefore, the primary targets of this compound are likely bacterial cells, specifically Staphylococcus aureus .
Mode of Action
Benzothiazole derivatives are known to interact with bacterial cells, leading to their inhibition . The compound’s interaction with its targets results in changes that inhibit the growth and proliferation of the bacteria .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with essential biochemical pathways in bacteria, leading to their inhibition . The downstream effects of this interference include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
It is noted that admet calculation showed a favourable pharmacokinetic profile for synthesized benzothiazole derivatives . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target site to exert its effects .
Result of Action
The result of the action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is the inhibition of bacterial growth and proliferation . This is achieved through the compound’s interaction with bacterial cells and its interference with essential biochemical pathways . The compound has shown promising activity against Staphylococcus aureus, indicating its potential as an antibacterial agent .
生化学分析
Biochemical Properties
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide has been found to interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and can involve both binding and enzymatic activity .
Cellular Effects
The effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide on cells are diverse and can influence various cellular processes . It has been found to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is transported and distributed within cells and tissues in a manner that is still being investigated . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide typically involves the condensation of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like chloroform . Another method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents. Methods like microwave irradiation and one-pot multicomponent reactions are also utilized to enhance efficiency and yield .
化学反応の分析
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane (DMP) to form benzothiazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include benzothiazole oxides, reduced benzothiazole derivatives, and substituted benzothiazole compounds .
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Another benzothiazole derivative with antibacterial properties.
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its potent antibacterial activity.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide stands out due to its unique combination of benzothiazole and benzamide moieties, which confer enhanced biological activity and stability. Its diverse applications in various fields of research and industry further highlight its significance .
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-6-4-7-15(12-14)20(24)22-17-9-5-8-16(13-17)21-23-18-10-2-3-11-19(18)25-21/h2-13H,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNXNRSCTLZKTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2397466.png)
![N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2397469.png)
![5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2397470.png)


![2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/new.no-structure.jpg)
![3,4-dichloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzenecarboxamide](/img/structure/B2397477.png)
![N-[cyclopentyl(phenyl)methyl]but-2-ynamide](/img/structure/B2397478.png)
![1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2397481.png)
![ethyl 4-[(2-methoxyethyl)amino]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2397482.png)

